1,3,5-Oxadithian-4-ol, 4-ethyl-, 3,3,5,5-tetraoxide
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Overview
Description
1,3,5-Oxadithian-4-ol, 4-ethyl-, 3,3,5,5-tetraoxide is an organic compound with the molecular formula C5H10O6S2. This compound is characterized by the presence of an oxadithiane ring, which is a six-membered ring containing two sulfur atoms and one oxygen atom. The compound also contains an ethyl group and four oxygen atoms in the form of tetraoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Oxadithian-4-ol, 4-ethyl-, 3,3,5,5-tetraoxide typically involves the reaction of a suitable precursor with oxidizing agents. One common method involves the oxidation of 4-ethyl-1,3,5-oxadithiane using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid. The reaction is carried out in a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve the use of more stable oxidizing agents such as magnesium monoperoxyphthalate. The reaction conditions are optimized to achieve high yields and purity of the product. The process typically involves the use of nonaqueous solvents and controlled reaction temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Oxadithian-4-ol, 4-ethyl-, 3,3,5,5-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tetraoxide to lower oxidation state compounds.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Meta-chloroperoxybenzoic acid, magnesium monoperoxyphthalate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, ether, acetone, dioxane.
Major Products Formed
Oxidation: Higher oxidation state products such as sulfoxides and sulfones.
Reduction: Lower oxidation state products such as thiols and sulfides.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1,3,5-Oxadithian-4-ol, 4-ethyl-, 3,3,5,5-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Oxadithian-4-ol, 4-ethyl-, 3,3,5,5-tetraoxide involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Oxadithian-4-ol, 4-methyl-, 3,3,5,5-tetraoxide
- 1,3,5-Oxadithian-4-ol, 4-propyl-, 3,3,5,5-tetraoxide
Uniqueness
1,3,5-Oxadithian-4-ol, 4-ethyl-, 3,3,5,5-tetraoxide is unique due to the presence of the ethyl group, which imparts specific chemical and physical properties. The tetraoxide functionality also makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
63044-73-5 |
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Molecular Formula |
C5H10O6S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
4-ethyl-3,3,5,5-tetraoxo-1,3,5-oxadithian-4-ol |
InChI |
InChI=1S/C5H10O6S2/c1-2-5(6)12(7,8)3-11-4-13(5,9)10/h6H,2-4H2,1H3 |
InChI Key |
XEVJZEWQSGZEFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(S(=O)(=O)COCS1(=O)=O)O |
Origin of Product |
United States |
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